N-(2-hydroxyethyl)benzenesulfonamide
Overview
Description
N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring and an amine group substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxyethyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with ethanolamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process:
C6H5SO2Cl+HOCH2CH2NH2→C6H5SO2NHCH2CH2OH+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-hydroxyethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the hydroxyethyl group, making it less polar and less reactive in certain chemical reactions.
N-methylbenzenesulfonamide: Contains a methyl group instead of a hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties such as increased polarity and the ability to form hydrogen bonds. These properties enhance its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c10-7-6-9-13(11,12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUJTQAJBPYVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364980 | |
Record name | N-(2-hydroxyethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59724-42-4 | |
Record name | N-(2-Hydroxyethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59724-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-hydroxyethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, N-(2-hydroxyethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide a potent CDK2 inhibitor?
A1: The study highlights the structure-activity relationship (SAR) of a series of 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines as CDK2 inhibitors []. The researchers found that incorporating a 2-arylsulfonamide group, as seen in 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2-hydroxyethyl)benzenesulfonamide (compound 7q in the study), significantly enhanced potency against CDK2. This suggests that the specific interactions facilitated by the 2-arylsulfonamide moiety within the CDK2 active site contribute to its high inhibitory activity. The study reports an IC50 value of 0.7 +/- 0.1 nM for this compound against CDK2, indicating remarkable potency [].
Q2: How does understanding the SAR of these CDK2 inhibitors contribute to further research?
A2: Elucidating the SAR is crucial for developing more potent and selective CDK2 inhibitors []. By understanding how specific structural modifications, like the introduction of the 2-arylsulfonamide group, influence inhibitory activity, researchers can design and synthesize novel compounds with improved pharmacological profiles. This knowledge paves the way for developing potential anticancer agents that target CDK2 and disrupt cell cycle progression.
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